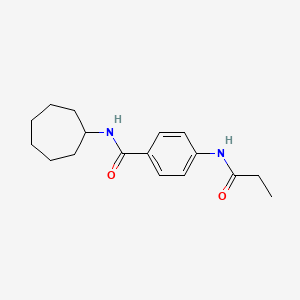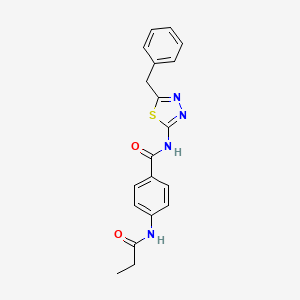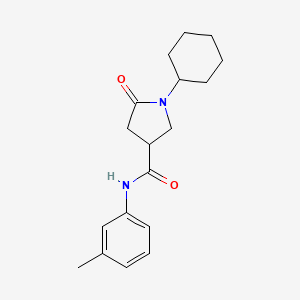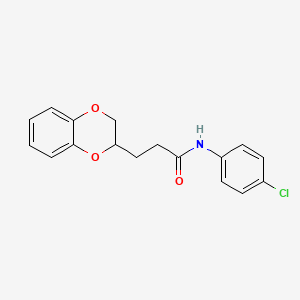
N-cycloheptyl-4-(propionylamino)benzamide
Übersicht
Beschreibung
N-cycloheptyl-4-(propionylamino)benzamide, also known as CHPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CHPB is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system (CNS). The mGluR5 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
Wirkmechanismus
N-cycloheptyl-4-(propionylamino)benzamide acts as a PAM of the mGluR5 receptor, which means that it enhances the activity of the receptor. The mGluR5 receptor is a G protein-coupled receptor that is activated by the binding of glutamate, a neurotransmitter. Activation of the mGluR5 receptor has been shown to modulate a variety of signaling pathways in the CNS, including the regulation of synaptic plasticity, the modulation of neurotransmitter release, and the regulation of ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to enhance mGluR5 receptor activity, which has been implicated in a variety of physiological and pathological processes. The compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change the strength of their connections in response to activity. This compound has also been shown to enhance learning and memory in animal models, and has been investigated for its potential use in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cycloheptyl-4-(propionylamino)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors in the CNS. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental models.
Zukünftige Richtungen
There are several potential future directions for the use of N-cycloheptyl-4-(propionylamino)benzamide in scientific research. One area of interest is the investigation of the role of mGluR5 in the development of addiction and the potential use of this compound in the treatment of addiction. Another area of interest is the investigation of the role of mGluR5 in the regulation of mood and the potential use of this compound in the treatment of mood disorders such as depression and anxiety. Additionally, there is potential for the use of this compound in the development of new therapies for cognitive disorders such as Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-4-(propionylamino)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to enhance mGluR5 receptor activity, which has been implicated in a variety of physiological and pathological processes. This compound has been used in studies investigating the role of mGluR5 in learning and memory, addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-cycloheptyl-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-16(20)18-15-11-9-13(10-12-15)17(21)19-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNQGMGFIBIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)

![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)

![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)

![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
